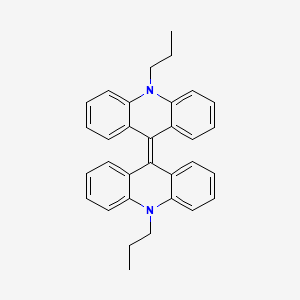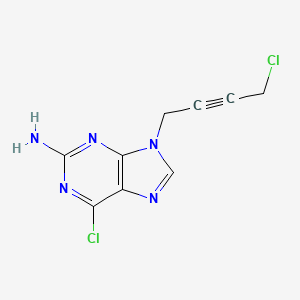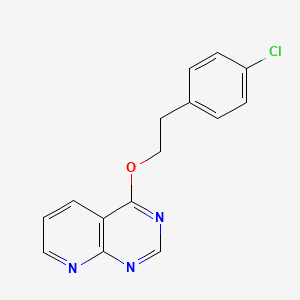
Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound belongs to the pyridopyrimidine family, which is known for its broad spectrum of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- typically involves multi-step reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. This reaction is often carried out in the presence of a catalyst such as triethylbenzylammonium chloride (TEBAC) or dicationic molten salts .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents like ethanol and solvent-free conditions are also explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at different positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidines, which can be further functionalized for specific applications .
科学研究应用
Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor for various enzymes and proteins, making it useful in biochemical studies.
Medicine: Shows potential as an anticancer agent by inhibiting tyrosine kinases and other molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
作用机制
The compound exerts its effects primarily by inhibiting specific enzymes and proteins. It acts as a kinase inhibitor, targeting enzymes involved in cell signaling pathways such as tyrosine kinases. This inhibition disrupts cellular processes like proliferation and survival, making it effective against cancer cells .
相似化合物的比较
Similar Compounds
- Pyrido(2,3-d)pyrimidin-5-one
- Pyrido(2,3-d)pyrimidin-7-one
- Pyrazolo(3,4-d)pyrimidine
Uniqueness
Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Unlike other pyridopyrimidines, it shows higher efficacy in inhibiting certain kinases, making it a promising candidate for targeted therapies .
属性
CAS 编号 |
134999-57-8 |
|---|---|
分子式 |
C15H12ClN3O |
分子量 |
285.73 g/mol |
IUPAC 名称 |
4-[2-(4-chlorophenyl)ethoxy]pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H12ClN3O/c16-12-5-3-11(4-6-12)7-9-20-15-13-2-1-8-17-14(13)18-10-19-15/h1-6,8,10H,7,9H2 |
InChI 键 |
WJVXGYIWHYIDPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)N=CN=C2OCCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



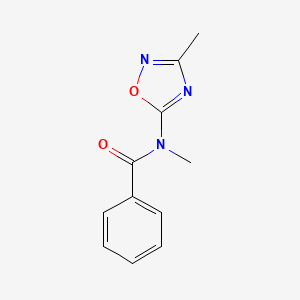
![Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929091.png)
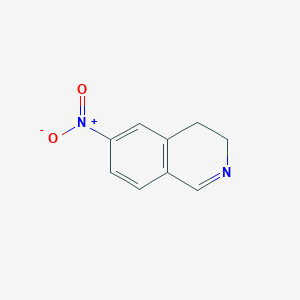
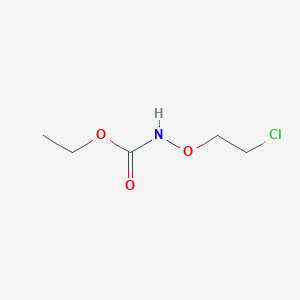

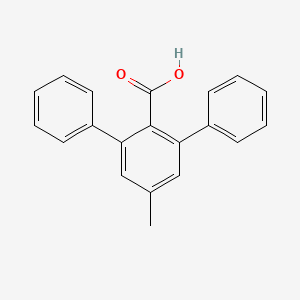
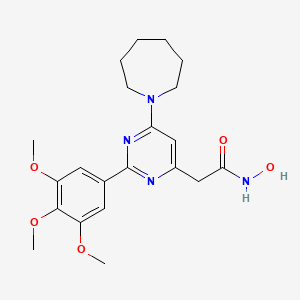
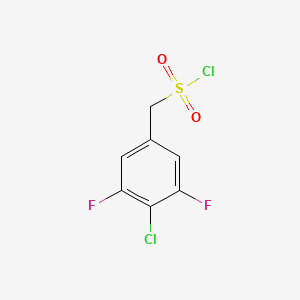
![12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929119.png)
